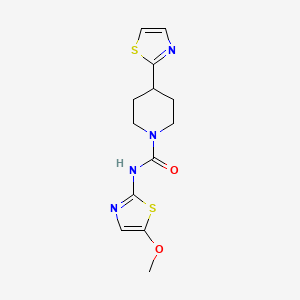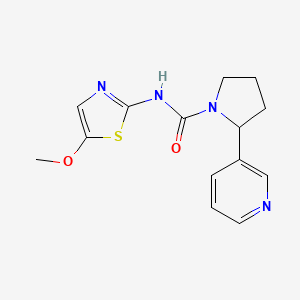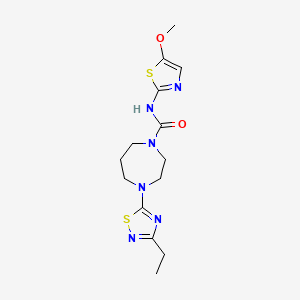![molecular formula C13H21N3O3S B6966064 N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide](/img/structure/B6966064.png)
N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a dimethylamino group and a propan-2-ylsulfamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the dimethylamino group and the propan-2-ylsulfamoylamino group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and the presence of catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide include other benzamide derivatives with different substituents. Examples include:
- N,N-dimethylbenzamide
- N,N-dimethyl-4-nitrobenzamide
- N,N-dimethyl-4-aminobenzamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-10(2)15-20(18,19)14-9-11-5-7-12(8-6-11)13(17)16(3)4/h5-8,10,14-15H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFLWFJOQYQBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)NCC1=CC=C(C=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrazin-2-one](/img/structure/B6965986.png)
![1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(5-methoxy-1,3-thiazol-2-yl)urea](/img/structure/B6965997.png)
![1-(5-Methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6966003.png)



![4-[1-Hydroxy-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]ethyl]benzonitrile](/img/structure/B6966037.png)
![2-[1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B6966048.png)
![N-(1-ethylpiperidin-4-yl)-2-[(7-fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B6966055.png)
![4-[2-(dimethylamino)acetyl]-N-propan-2-ylpiperazine-1-sulfonamide](/img/structure/B6966056.png)
![2-ethoxy-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B6966061.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-4-cyclopentyl-N-methylmorpholine-3-carboxamide](/img/structure/B6966086.png)
